Anhydro-6-demethyltetracycline
Description
Contextualization within the Tetracycline (B611298) Chemical Landscape
Tetracycline antibiotics are a class of natural and semi-synthetic compounds characterized by a linear, fused tetracyclic nucleus of octahydronaphthacene-2-carboxamide. wikipedia.orgnih.gov This core structure can be modified at various positions, leading to a wide array of derivatives with differing properties. wikipedia.org Anhydro-6-demethyltetracycline belongs to this extensive family. Its structure is notable for two key features: the absence of a methyl group at the C6 position and the formation of an anhydro bridge between positions 5a and 6.
The "6-demethyl" designation indicates that it lacks the methyl group typically found at the C6 position in earlier tetracyclines like tetracycline and chlortetracycline (B606653). nih.govdrugbank.com The discovery of naturally occurring 6-demethyltetracyclines, such as demeclocycline (B601452) (7-chloro-6-demethyltetracycline), was significant because these compounds served as precursors for potent second-generation semi-synthetic antibiotics like minocycline. nih.govresearchgate.net The removal of the C6-hydroxyl group, a modification often following the anhydro formation, was a critical step in creating more stable and effective drugs like doxycycline (B596269) and sancycline (B610677) (6-deoxy-6-demethyltetracycline). researchgate.netharvard.edu In fact, 6-deoxy-6-demethyltetracycline is considered the minimum structure required for antibacterial activity, representing the core pharmacophore of the tetracycline class. wikipedia.orgnih.govnih.gov
The "anhydro" prefix signifies the loss of a water molecule, creating a double bond between C5a and C6. This transformation, which involves the elimination of the C6-hydroxyl group, results in the aromatization of the C-ring. researchgate.net This change can occur under acidic conditions and is a common degradation pathway for tetracyclines. illinois.educdnsciencepub.com While this aromatization often leads to a loss of therapeutic value, anhydrotetracyclines are crucial intermediates in both biosynthetic pathways and chemical synthesis. nih.govresearchgate.net For instance, 5a,6-Anhydro-7-chloro-6-demethyltetracycline is a known derivative prepared from 7-chloro-6-demethyltetracycline. gla.ac.uk
The table below illustrates the relationship of this compound to other key members of the tetracycline family.
| Compound Name | Key Structural Features | Relationship to this compound |
| Tetracycline | C6-methyl, C6-hydroxyl | Parent compound type |
| Chlortetracycline | C7-chloro, C6-methyl, C6-hydroxyl | Parent compound type |
| 6-Demethyltetracycline | C6-hydroxyl | Immediate precursor via dehydration |
| 7-Chloro-6-demethyltetracycline | C7-chloro, C6-hydroxyl | Halogenated precursor |
| Sancycline (6-Deoxy-6-demethyltetracycline) | Lacks C6-hydroxyl | A related, more stable derivative |
| Anhydrotetracycline (B590944) | C6-methyl, 5a-6 double bond | Methylated analogue |
Historical Trajectories in Tetracycline Chemical and Biosynthetic Investigations Relevant to this compound
The history of tetracycline research dates back to the late 1940s with the discovery of chlortetracycline and oxytetracycline (B609801) from Streptomyces species. nih.govresearchgate.net The elucidation of their complex structures spurred intense investigation into their biosynthesis and total chemical synthesis.
Early biosynthetic studies in the 1960s, notably by McCormick and colleagues, were pivotal in understanding how these molecules are assembled in nature. Through experiments with blocked mutants of Streptomyces aureofaciens and feeding labeled substrates, they identified several key intermediates in the tetracycline pathway. nih.gov These studies revealed that compounds like 6-methylpretetramid and anhydrotetracycline were precursors to the final antibiotic products. nih.gov Specifically, they demonstrated that 4-amino dedimethylaminoanhydrodemethylchlortetracycline is produced by certain mutants, highlighting the role of anhydro-demethyl intermediates in the biosynthetic sequence. dntb.gov.ua Further work showed that the final reduction step to create a bioactive tetracycline happens to an intermediate, for which this compound is a direct precursor. tandfonline.com
In the realm of chemical synthesis, the tetracycline structure presented a formidable challenge that attracted renowned chemists, including R.B. Woodward. illinois.edugla.ac.uk The total synthesis of a fully active tetracycline was a landmark achievement. gla.ac.uk Early synthetic strategies often targeted stable, advanced intermediates. Anhydrotetracyclines were significant in this context. For example, synthetic efforts led to the creation of compounds like (±) dedimethylamino-6-demethyl-12a-deoxy-5a,6-anhydro-7-chlorotetracycline. gla.ac.uk The total synthesis of 6-deoxy-6-demethyltetracycline, a compound closely related to this compound, was another major milestone in the field. nih.govscispace.com These synthetic endeavors underscored the importance of the anhydro-6-demethyl scaffold as a key structural motif and a viable synthetic target.
Research Significance of this compound in Chemical Synthesis and Natural Product Studies
This compound holds considerable significance as a key intermediate in both the laboratory synthesis and natural production of tetracyclines.
In chemical synthesis, anhydro intermediates are often more stable than their hydrated counterparts, making them valuable platforms for further chemical modification. The dehydration to form the 5a,6-anhydro derivative is a well-established reaction. google.com These anhydro compounds can then be used to introduce other functionalities or can be reduced to form the 6-deoxytetracyclines, which often exhibit improved stability and potency. researchgate.netillinois.edu The this compound structure, therefore, serves as a versatile precursor for creating novel semi-synthetic tetracycline analogs. Its characteristic ultraviolet (UV) absorption spectrum, distinct from that of the parent tetracycline, also makes it useful for monitoring chemical reactions and for classification purposes. cdnsciencepub.comgoogle.com
The table below shows the characteristic UV absorption maxima for an anhydrotetracycline derivative, which helps in its identification.
| Derivative | Solvent | UV Absorption Maxima (nm) |
| 5a,6-Anhydro-4-dedimethylamino-4-oxotetracycline | 0.01 N Methanolic-HCl | 268, 423 |
Data sourced from a US patent describing tetracycline derivatives. google.com
In the study of natural products, this compound is recognized as a late-stage intermediate in the biosynthetic pathway of tetracyclines in organisms like Streptomyces aureofaciens. dntb.gov.uatandfonline.com Understanding the enzymatic steps leading to and from this compound is crucial for the genetic engineering of these pathways. By manipulating the genes involved, researchers can generate novel tetracycline structures that may possess improved properties or activity against resistant bacteria. nih.govcjnmcpu.com For example, identifying the gene responsible for the final reduction of the anhydro intermediate to the bioactive antibiotic allows for targeted modifications to the biosynthetic machinery. tandfonline.com Anhydrotetracyclines themselves, while weak ribosome inhibitors, have been shown to have a bactericidal effect, possibly through membrane depolarization, and can act as inhibitors of tetracycline-inactivating enzymes, suggesting a potential role in overcoming antibiotic resistance. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-6,10,15,24-25,28,30H,7H2,1-2H3,(H2,22,29)/t10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMODNONNZFRNH-QYAMTVPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2CC3=C(C(=C4C(=C3)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873774 | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-85-9 | |
| Record name | Anhydrotetracycline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anhydro-6-demethyltetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Transformations of Anhydro 6 Demethyltetracycline
Total Synthesis Methodologies for Tetracycline (B611298) Core Structures and Analogs
The total synthesis of tetracyclines is a landmark achievement in organic chemistry, overcoming challenges related to the construction of the polycyclic system and the control of its dense stereochemistry. These efforts paved the way for creating analogs not accessible from natural sources.
The total synthesis of 6-deoxy-6-demethyltetracycline, the parent compound of anhydro-6-demethyltetracycline, was a primary goal for synthetic chemists as it represents the simplest tetracycline structure that retains full biological activity. acs.org
Two seminal total syntheses were reported in the 1960s by the research groups of R.B. Woodward and Hans Muxfeldt.
The Muxfeldt Synthesis: Shortly after Woodward's report, Muxfeldt and his colleagues disclosed a different and more practical total synthesis that allowed for the preparation of (±)-6-deoxy-6-demethyltetracycline on a larger scale. acs.orgacs.orgnih.gov A pivotal step in this approach was the selective crystallization of a key tetralone intermediate that possessed the correct stereochemistry for two of the three critical chiral centers, simplifying the stereochemical challenges. gla.ac.uk
Later synthetic strategies, such as the one developed by the Myers group, have focused on more convergent approaches. A key reaction in this modern methodology is a Michael–Claisen cyclization that efficiently forms the C-ring of the tetracycline core, allowing for wide variability in the D-ring portion of the molecule. harvard.edunih.gov
The anhydro form is typically not the direct target of these total syntheses but rather a product of subsequent dehydration of the C6-hydroxyl group. However, the stability of the anhydrotetracycline (B590944) structure is a consideration throughout the synthetic design.
Table 1: Comparison of Key Total Synthesis Strategies for the 6-Deoxy-6-demethyltetracycline Core
| Feature | Woodward Synthesis (1962) | Muxfeldt Synthesis (1965) | Myers Synthesis (2005) |
|---|---|---|---|
| Key Strategy | Linear sequence, early introduction of functionality. iupac.org | Convergent approach, stereoselective crystallization of intermediate. gla.ac.uk | Convergent Michael-Claisen condensation to form C-ring. harvard.edunih.gov |
| Starting Material | Methyl m-methoxybenzoate. iupac.org | Not specified in detail, but built around a key tetralone. gla.ac.uk | Pre-functionalized AB-ring enone precursors. harvard.edu |
| Number of Steps | Approximately 25 steps. scispace.com | Fewer steps, designed for larger scale. acs.org | As few as three steps from the key AB enone. harvard.edu |
| Key Reactions | Michael condensation, multi-step ring construction. iupac.org | Not specified in detail, focused on efficient assembly. acs.org | Michael-Claisen cyclization, deprotection via hydrogenolysis. harvard.edu |
Controlling the stereochemistry of the multiple chiral centers in the tetracycline core is a major synthetic hurdle. gla.ac.uk The biologically active form possesses a specific relative configuration at the C4, C4a, C5a, and C12a positions.
In Woodward's synthesis, stereocontrol was a persistent theme. The stereochemistry of the adduct from the Michael condensation was crucial, and subsequent steps were designed to establish the correct spatial arrangement of substituents. iupac.org Muxfeldt's strategy cleverly bypassed some of these challenges through the diastereoselective crystallization of an advanced intermediate, ensuring the correct relative stereochemistry for later steps. gla.ac.uk
Modern methods have also emphasized stereocontrol. For instance, photooxygenation reactions applied to anhydrotetracycline intermediates have been shown to be highly stereoselective, which is attributed to a selective ene reaction of singlet oxygen. scispace.com In the Myers synthesis, the key Michael-Claisen cyclization reaction proceeds to form the tetracycline core, after which deprotection steps, including a crucial hydrogenolysis of a benzyloxyisoxazole protective group, yield the final product. harvard.edu The stereochemical outcome of the cyclization is fundamental to the success of the sequence.
Semisynthetic Approaches and Derivatization from Precursor Tetracyclines
Semisynthesis, starting from naturally occurring tetracyclines, remains the most common method for producing derivatives. These approaches leverage the existing complex scaffold to create novel analogs through chemical modification.
The formation of anhydrotetracyclines is a characteristic reaction of tetracyclines that possess a hydroxyl group at the C6 position. This transformation is readily achieved by treating the parent tetracycline with strong acid. illinois.eduacs.org The reaction involves the elimination of a molecule of water via the C6-hydroxyl group and the adjacent C5a-hydrogen, creating a double bond between these two positions and rendering the C-ring aromatic. acs.orggoogle.com
This process is considered a degradation pathway as anhydrotetracyclines lack the broad-spectrum antibacterial activity of their parent compounds. However, the resulting anhydro-scaffold is a valuable intermediate for further chemical modification. For example, 5a,6-anhydro-7-chloro-6-demethyltetracycline can be prepared by heating 7-chloro-6-demethyltetracycline in a mixture of methanol (B129727) and concentrated hydrochloric acid. gla.ac.uk
Table 2: Conditions for Acid-Catalyzed Dehydration of Tetracyclines
| Starting Material | Reagent(s) | Resulting Product | Reference |
|---|---|---|---|
| 7-Chloro-6-demethyltetracycline | Methanol, Concentrated HCl, Water (reflux) | 5a,6-Anhydro-7-chloro-6-demethyltetracycline | gla.ac.uk |
| Tetracyclines with C6-OH | Strong Mineral Acids (e.g., HCl, H2SO4) | 5a,6-Anhydrotetracycline analogs | acs.orggoogle.com |
| 11a-Halo-tetracycline-6,12-hemiketals | Dehydrating Acids (e.g., H2SO4, HF) | 11a-Halo-6-methylenetetracyclines | google.com |
Catalytic hydrogenolysis is one of the most powerful semisynthetic tools in the tetracycline field. wikipedia.org A landmark discovery was the reductive removal of the C6-hydroxyl group from tetracyclines to produce 6-deoxytetracyclines. harvard.eduscholaris.ca This transformation is significant because 6-deoxytetracyclines, such as 6-deoxy-6-demethyltetracycline (sancycline), are considerably more stable to acid-catalyzed degradation than their 6-hydroxy counterparts. illinois.eduacs.org This enhanced stability prevents the facile formation of the corresponding anhydro derivative.
The reaction is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C). illinois.edu However, the conditions must be carefully controlled, as it has been observed that the catalyst and hydrogen can sometimes promote the dehydration to anhydrotetracycline, which is then itself hydrogenated. acs.org Hydrogenolysis is also famously used to remove the C7-chloro group from chlortetracycline (B606653) to produce tetracycline, a transformation first achieved by Lloyd Conover. nih.govwikipedia.org
The this compound scaffold, once formed, can serve as a substrate for further chemical modifications to generate novel derivatives. The aromatization of the C-ring in the anhydro structure alters the reactivity of the entire molecule, opening up new avenues for derivatization that are not possible with the parent tetracycline.
The D-ring of the anhydrotetracycline scaffold is particularly amenable to electrophilic aromatic substitution reactions, such as nitration and halogenation. google.com The increased stability of the related 6-deoxytetracyclines made it possible to perform such reactions at the C7 and C9 positions, leading to the development of highly potent second-generation tetracyclines like minocycline. harvard.edu
More recently, modern cross-coupling reactions have been applied to the tetracycline scaffold. For instance, palladium-catalyzed Suzuki cross-coupling reactions can be used to introduce new substituents at the C9 position, demonstrating the tolerance of the complex tetracycline core to these advanced synthetic methods. researchgate.net These regioselective modifications are crucial for exploring the structure-activity relationships of new tetracycline analogs. researchgate.net
Chemoenzymatic Synthesis and Biocatalysis in this compound Production
The production of this compound represents a significant achievement in the field of biosynthetic engineering, showcasing the power of combining enzymatic reactions with strategic genetic modifications. This approach, often termed chemoenzymatic synthesis or biocatalysis, allows for the rational design of production pathways for novel tetracycline analogs. The synthesis of this compound is a prime example of this, achieved through the deliberate manipulation of the oxytetracycline (B609801) biosynthetic gene cluster.
The creation of this compound hinges on the targeted inactivation of a single gene, oxyF, within a heterologous host organism expressing the minimal set of genes required for anhydrotetracycline (ATC) biosynthesis. nih.govcjnmcpu.comresearchgate.net The enzyme OxyF is an S-adenosylmethionine-dependent methyltransferase responsible for the methylation of the C6 position on the pretetramid (B1253052) intermediate. nih.govnih.govasm.org By removing the oxyF gene, the biosynthetic pathway is redirected to produce a 6-demethylated version of the final product. nih.govcjnmcpu.comresearchgate.net
A key factor enabling this strategy is the relaxed substrate specificity of the subsequent tailoring enzymes in the pathway. nih.govcjnmcpu.comresearchgate.netucla.edu These enzymes, responsible for the intricate chemical decorations of the tetracycline core, are capable of processing the unmethylated intermediate, thereby leading to the formation of this compound.
The enzymatic cascade for the production of this compound, following the formation of the initial tetracyclic core (pretetramid) by a polyketide synthase system, can be summarized as follows:
Formation of 6-demethylpretetramid : In an engineered heterologous host lacking the oxyF gene, the polyketide synthase (PKS) system (including OxyA, OxyB, and OxyC) and associated cyclases (OxyK and OxyN) produce the tetracyclic intermediate, pretetramid. nih.govnih.gov The amidotransferase OxyD provides the malonamyl-CoA starter unit essential for the tetracycline backbone. nih.govasm.org Due to the absence of the OxyF methyltransferase, this intermediate is not methylated at the C6 position, resulting in 6-demethylpretetramid.
Double Hydroxylation : The dioxygenase OxyL then catalyzes a crucial double hydroxylation of the A-ring of 6-demethylpretetramid. This reaction introduces oxygen atoms at both the C12a and C4 positions, yielding the unstable intermediate, 4-keto-6-demethyl-anhydrotetracycline. nih.govnih.govucla.edu Research has also identified another oxygenase, OxyE, which can function as an ancillary enzyme in this step, enhancing the efficiency of the C4 hydroxylation. nih.govresearchgate.net
Reductive Amination : Following hydroxylation, the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, OxyQ, carries out the reductive amination of the newly formed C4-keto group. This enzymatic step introduces the primary amino group at this position, leading to the formation of 4-amino-6-demethyl-anhydrotetracycline. nih.govcjnmcpu.comnih.govucla.edu
N,N-Dimethylation : The final step in the chemoenzymatic synthesis is the installation of the dimethylamino group at the C4 position. This is catalyzed by the N,N-dimethyltransferase, OxyT, which utilizes S-adenosylmethionine (SAM) as a methyl donor to convert the C4-amino group into a dimethylamino group, thus completing the synthesis of this compound. nih.govcjnmcpu.comnih.govucla.edu
The successful production of this compound with a reported titer of 10 mg/L in a heterologous host demonstrates the feasibility of this chemoenzymatic approach for generating novel tetracycline analogs. ucla.edu This methodology not only provides access to compounds that may be challenging to produce through traditional chemical synthesis but also opens avenues for the engineered biosynthesis of a wide array of other modified tetracyclines.
| Enzyme | Function in this compound Production |
| OxyA, OxyB, OxyC (PKS) | Catalyze the assembly of the polyketide backbone. |
| OxyD (Amidotransferase) | Provides the malonamyl-CoA starter unit for the PKS. |
| OxyK, OxyN (Cyclases) | Mediate the correct cyclization of the polyketide chain to form the tetracyclic core. |
| OxyF (C6-methyltransferase) | Absent in the engineered host to prevent methylation at the C6 position. |
| OxyL (Dioxygenase) | Catalyzes the double hydroxylation of the A-ring at C12a and C4. |
| OxyE (Monooxygenase) | Ancillary enzyme that can assist OxyL in C4 hydroxylation. |
| OxyQ (Aminotransferase) | Catalyzes the reductive amination of the C4-keto group. |
| OxyT (N,N-dimethyltransferase) | Catalyzes the final N,N-dimethylation of the C4-amino group. |
Structural Elucidation Methodologies for Anhydro 6 Demethyltetracycline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, while the multiplicity (e.g., singlet, doublet, triplet) in ¹H NMR reveals the number of neighboring protons.
For Anhydro-6-demethyltetracycline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the D-ring, the olefinic proton at C-5, the protons on the aliphatic rings A and B, and the singlet for the two equivalent methyl groups of the dimethylamino function at C-4. libretexts.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic downfield shifts for carbonyl carbons (C-1, C-11, C-12) and carbons in the aromatic/enone system. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for tetracycline (B611298) analogues. Actual experimental values may vary based on solvent and other conditions. libretexts.orgsigmaaldrich.com
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~190 |
| 2 | - | - |
| 3 | - | ~170 |
| 4 | ~4.0 (s) | ~68 |
| N(CH₃)₂ | ~2.9 (s, 6H) | ~42 |
| 4a | ~4.4 (d) | ~45 |
| 5 | ~5.9 (d) | ~115 |
| 5a | ~4.2 (d) | ~105 |
| 6 | - | ~150 |
| 7 | ~7.8 (d) | ~118 |
| 8 | ~7.5 (t) | ~136 |
| 9 | ~7.2 (d) | ~117 |
| 10 | - | ~140 |
| 10a | - | ~108 |
| 11 | - | ~195 |
| 11a | - | ~135 |
| 12 | - | ~185 |
| 12a | - | ~85 |
| CONH₂ | ~7.5, ~8.5 (br s) | ~168 |
While 1D NMR provides the basic scaffold, two-dimensional (2D) NMR experiments are essential to connect the atoms and build the complete molecular structure. youtube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as H-4 and H-4a, H-5 and H-5a, and among the coupled aromatic protons H-7, H-8, and H-9, confirming their positions in the spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (a one-bond correlation). emerypharma.comsdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for complex structures, as it shows correlations between protons and carbons over two to three bonds. ipb.pt It is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key HMBC correlations would include those from the N-methyl protons to C-4 and C-3, and from the aromatic protons (H-7, H-8, H-9) to the carbons within the D-ring and the adjoining C-6, C-10, and C-10a positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the relative stereochemistry of the molecule. For instance, NOESY could confirm the spatial proximity of the C-4 dimethylamino group to protons on the A-ring, helping to establish the conformation of the ring system.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental composition. nih.gov For this compound, HRMS would be used to confirm its molecular formula of C₂₁H₂₀N₂O₇ by matching the experimentally measured mass of its molecular ion (e.g., [M+H]⁺) to the calculated exact mass.
In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product or fragment ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural confirmation. The fragmentation of tetracyclines is well-characterized and often involves neutral losses of small molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as characteristic cleavages of the ring system. researchgate.netlifesciencesite.com
For this compound ([M+H]⁺, m/z 413.13), key fragmentation pathways would include:
Loss of the dimethylamino group.
Cleavage and loss of the carboxamide group.
Characteristic retro-Diels-Alder (RDA) reactions within the B-ring.
Table 2: Plausible MS/MS Fragmentation for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 413.13 | 396.10 | NH₃ (Ammonia) |
| 413.13 | 368.09 | CONH₃ + H₂O |
| 413.13 | 326.08 | C₃H₆NO₂ (from A-ring) |
| 396.10 | 378.09 | H₂O (Water) |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While NMR and MS provide powerful evidence for structural elucidation in solution and gas phases, respectively, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise position of every atom in the crystal lattice can be determined.
For this compound, an X-ray crystal structure would provide:
Absolute confirmation of the atomic connectivity.
Precise bond lengths and bond angles for the entire molecule.
Unambiguous determination of the relative and absolute stereochemistry at all chiral centers (C-4, C-4a, C-5a, and C-12a).
Detailed information on the conformation of the fused ring system and intermolecular interactions, such as hydrogen bonding, in the solid state.
Complementary Spectroscopic Techniques (e.g., FTIR, UV-Visible Spectroscopy) for Functional Group Identification and Chromophore Analysis
Beyond mass spectrometry and nuclear magnetic resonance, other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for the structural elucidation of this compound. These techniques provide complementary information regarding the molecule's functional groups and its characteristic conjugated system, known as a chromophore.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy is a key technique for analyzing the electronic structure of molecules containing chromophores. This compound possesses a highly conjugated system of π-electrons within its fused tetracyclic core, which acts as its chromophore. This extended conjugation is responsible for the molecule's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
The structure of tetracyclines contains two characteristic chromophores: the A-chromophore and the BCD-chromophore. open.ac.uk The formation of the anhydro- derivative extends the conjugation across the B, C, and D rings, significantly altering the electronic transitions and, consequently, the UV-Vis absorption spectrum. This modified and extended chromophore in anhydrotetracycline (B590944) derivatives is responsible for a characteristic absorption band at approximately 450 nm. nih.gov
Studies on related anhydrotetracycline compounds provide insight into the expected absorption maxima (λmax) for this compound. For instance, 5a,6-anhydrotetracyclines exhibit characteristic UV absorption maxima at 268 nm and 423 nm. google.com A detailed analysis of a closely related derivative revealed a more complex spectrum with multiple absorption maxima, as detailed in the table below. The presence of multiple bands reflects the different electronic transitions (e.g., π → π*) occurring within the complex chromophore. researchgate.net
Table 1: UV-Visible Absorption Maxima for an Anhydrotetracycline Derivative
| Wavelength (λmax) | Molar Absorptivity (log ε) |
|---|---|
| 264 nm | 4.64 |
| 325 nm | 4.51 |
| 430 nm | 4.43 |
| 450 nm | 4.37 |
Data obtained from a freshly prepared solution of a 12a-deoxytetracycline derivative. google.com
FTIR Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups.
The primary functional groups identifiable in the this compound structure include hydroxyl (-OH), carbonyl (C=O), and aromatic/olefinic (C=C) groups. The O-H stretching vibrations typically appear as a strong, broad band. pressbooks.pub The carbonyl groups of the β-dicarbonyl system and the amide will result in strong absorption bands in the characteristic C=O stretching region (around 1550-1750 cm⁻¹). pressbooks.pub The C=C stretching vibrations from the aromatic ring and other double bonds within the fused ring system will also produce distinct peaks. vscht.cz
Specific spectral data from related anhydrotetracycline derivatives provide a reference for the expected vibrational frequencies.
Table 2: Characteristic Infrared (FTIR) Absorption Maxima for an Anhydrotetracycline Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Functional Group) |
|---|---|
| 1563 | C=O Stretch (Amide I / β-Diketone System) |
| 1471 | C=C Aromatic Ring Stretch |
| 1429 | C-H Bend |
| 1269 | C-O Stretch (Phenolic) / C-N Stretch |
| 1202 | O-H Bend (Phenolic) |
| 1177 | C-O Stretch |
| 844 | C-H Out-of-plane Bend (Aromatic) |
| 749 | C-H Bend |
Data obtained from a KBr pellet of a 12a-deoxytetracycline derivative. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anhydrotetracycline |
| 12a-deoxytetracycline |
| 5a,6-anhydrotetracycline |
Degradation Pathways and Chemical Stability of Anhydro 6 Demethyltetracycline
Acid-Catalyzed Degradation Mechanisms Leading to Anhydro Derivatives
The formation of anhydro derivatives of tetracyclines is a well-documented process that occurs under acidic conditions. This reaction involves the irreversible dehydration of the parent tetracycline (B611298) at the C6-hydroxyl group, leading to the formation of a more stable anhydro- form.
The acid-catalyzed dehydration of tetracyclines, including the formation of anhydro-6-demethyltetracycline from 6-demethyltetracycline, generally follows pseudo-first-order kinetics. The rate of this degradation is dependent on both the concentration of the tetracycline and the hydrogen ion concentration of the solution.
Table 1: Postulated Kinetic Parameters for the Formation of this compound
| Parameter | Value | Conditions |
| Reaction Order | First-order | Acidic pH |
| Rate Constant (k) | Dependent on [H+] and temperature | - |
| Activation Energy (Ea) | Data not available for this specific compound | - |
| Thermodynamic Data | Data not available for this specific compound | - |
| Note: This table is based on general observations for tetracyclines due to the lack of specific data for this compound. |
Further degradation of anhydro tetracyclines can occur through aromatization of the C-ring. This process is favored by the presence of the double bond introduced during the dehydration step. The resulting aromatic products are generally more stable than their non-aromatic precursors.
The specific aromatization products of this compound have not been extensively characterized in the scientific literature. However, based on the known chemistry of tetracyclines, it is hypothesized that aromatization would lead to the formation of naphthalene (B1677914) or substituted naphthalene derivatives. The identification and characterization of these products would require advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Photo-Degradation Processes and Photoproduct Identification
This compound is susceptible to degradation upon exposure to light, a process known as photodegradation. This process can lead to the formation of a complex mixture of photoproducts, some of which may have altered chemical properties. The rate and extent of photodegradation are influenced by factors such as the wavelength of light, the intensity of the light source, and the presence of photosensitizers in the environment.
Key photodegradation pathways for tetracyclines, which are likely applicable to this compound, include N-demethylation at the C4 position and cleavage of the B and C rings of the tetracycline nucleus. These reactions can lead to a loss of the characteristic tetracycline structure and the formation of smaller, more polar degradation products. The identification of specific photoproducts of this compound requires further investigation using techniques like liquid chromatography-mass spectrometry (LC-MS).
Stability Profiles of this compound Under Varying Environmental Conditions
The stability of this compound is significantly influenced by environmental conditions such as pH, temperature, and the presence of light. Understanding these stability profiles is crucial for predicting its persistence and transformation in various environments.
Generally, tetracycline derivatives are more stable in acidic conditions and tend to degrade more rapidly as the pH becomes neutral or alkaline. Increased temperature typically accelerates the rate of degradation reactions. The presence of light, as discussed in the previous section, is also a major factor contributing to the degradation of this compound.
Table 2: General Stability Profile of Anhydro-Tetracyclines
| Condition | Effect on Stability |
| Acidic pH (pH < 4) | Relatively stable |
| Neutral pH (pH 6-8) | Increased degradation |
| Alkaline pH (pH > 8) | Rapid degradation |
| Elevated Temperature | Increased degradation rate |
| Exposure to Light | Promotes photodegradation |
| Note: This table presents general trends for anhydro-tetracyclines. Specific data for this compound is not available. |
Elucidation of Secondary Degradation Products and Their Formation Pathways
This compound can undergo further degradation to form a variety of secondary degradation products. The formation of these products is dependent on the specific degradation pathway, whether it be acid-catalyzed, photolytic, or driven by other environmental factors.
The elucidation of these secondary degradation products and their formation pathways is a complex analytical challenge. Based on the known degradation of other tetracyclines, potential secondary degradation products could arise from further modifications to the tetracycline ring system, including epimerization at the C4 position to form 4-epithis compound, as well as more extensive fragmentation of the molecule. The pathways leading to these products would involve a series of chemical reactions, including hydrolysis, oxidation, and further rearrangements. Detailed mechanistic studies are required to fully understand the formation of these secondary degradation products.
Analytical Methodologies for Chemical Characterization and Quantification of Anhydro 6 Demethyltetracycline
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for separating and analyzing complex mixtures. For Anhydro-6-demethyltetracycline, various chromatographic methods are utilized to assess its purity, identify impurities, and quantify its presence in different matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for the analysis of tetracyclines and their related substances, including this compound. Its high resolution and sensitivity make it ideal for separating structurally similar compounds, which is essential for purity assessment and impurity profiling.
A typical HPLC method for tetracycline-related compounds involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an aqueous component (often containing an acid and a chelating agent to minimize peak tailing) and an organic modifier like acetonitrile or methanol (B129727). UV detection is commonly employed, leveraging the chromophoric nature of the tetracycline (B611298) structure. A simple HPLC method was developed for the separation of doxycycline (B596269) and its degradation products, 6-epidoxycycline and metacycline, which can be adapted for other tetracyclines. nih.gov This method utilized a C8 column with a mobile phase of acetonitrile, water, and perchloric acid at a pH of 2.5, with UV detection at 350 nm. nih.gov The resolution and precision of such methods are critical and must meet pharmacopoeial requirements. nih.gov
Table 1: Example HPLC Parameters for Tetracycline Analysis
| Parameter | Condition |
|---|---|
| Column | Phenomenex Luna 5 µm C8 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 350 nm |
| Temperature | Ambient |
Gas Chromatography (GC) for Volatile Degradation Products
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Tetracyclines, including this compound, are large, polar, and not naturally volatile, making direct GC analysis challenging. However, GC, particularly when coupled with mass spectrometry (GC-MS), can be employed to identify smaller, more volatile degradation products that may form under specific conditions, such as during photocatalytic degradation. rsc.orgnih.govnih.gov In these applications, the analysis of intermediates helps to elucidate the degradation pathway. rsc.orgnih.govnih.gov Chemical derivatization is often required to increase the volatility of the analytes for GC-based analysis.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Integrated Separation and Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for unequivocal identification of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, which provides molecular weight and structural information. LC-MS/MS, a tandem MS technique, is widely used for the reliable quantitative determination of tetracyclines in various samples, including biological matrices. mdpi.comnih.gov This technique offers high accuracy and can achieve low limits of detection. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and analyze the intermediates of tetracycline degradation. rsc.orgnih.govnih.gov The mass spectrometer separates electrically charged particles based on their mass-to-charge ratio, allowing for the identification of compounds by their unique mass spectra. mdpi.com This is invaluable for confirming the identity of known impurities and elucidating the structure of novel degradation products. nih.gov
Spectrophotometric Detection Methods
Spectrophotometric methods are based on the absorption or emission of light by an analyte and are commonly used for quantitative analysis.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis and Spectral Fingerprinting
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and readily available technique for the quantification of tetracyclines. The tetracycline molecule contains a chromophore that absorbs light in the UV-Vis region. The absorption spectrum of tetracycline typically shows two major absorption peaks, for instance, at wavelengths of approximately 276 nm and 357 nm. researchgate.netresearchgate.net
This characteristic absorption spectrum can be used as a "spectral fingerprint" for identification purposes. For quantitative analysis, the absorbance at a specific wavelength (λmax) is measured and related to the concentration of the analyte using the Beer-Lambert law. For example, a method for determining tetracycline hydrochloride in pharmaceutical preparations involved measuring the absorbance of a complex at a maximum wavelength of 430 nm. ijrpc.com Another method based on the complexation between tetracycline and iron (III) also utilized a detection wavelength of 430 nm. tci-thaijo.org
Table 2: Characteristic UV-Vis Absorption Maxima for Tetracycline
| Compound | Absorption Maxima (λmax) |
|---|---|
| Tetracycline | ~276 nm, ~357 nm |
| Tetracycline-Iron(III) Complex | 430 nm |
Chemiluminescence Detection Following Chemical Derivatization
Chemiluminescence is the emission of light as a result of a chemical reaction. Chemiluminescence-based methods offer high sensitivity and are used for the determination of trace amounts of tetracyclines. These methods often involve the oxidation of the tetracycline molecule. For instance, a flow injection method has been proposed based on the reaction of tetracyclines with hydrogen peroxide, catalyzed by the copper ion in an ammonia (B1221849) medium. rsc.org Another method involves the reaction with potassium hexacyanoferrate(III) in an alkaline solution. researchgate.net
Often, the direct chemiluminescence of the tetracycline itself is weak. Therefore, chemical derivatization or the use of sensitizers can enhance the light emission. For example, the chemiexcitation of a highly fluorescent Al(III)-tetracycline complex from a permanganate or cerium(IV)-sulfite reaction has been used for determination. tandfonline.com This energy transfer process results in a more intense and readily detectable signal, improving the sensitivity of the assay. tandfonline.comnih.govresearchgate.net
Electrochemical Analytical Techniques (e.g., Voltammetry)
Electrochemical analytical techniques offer a sensitive and often rapid approach for the characterization and quantification of electroactive compounds such as this compound. These methods are predicated on the measurement of electrical parameters, such as current or potential, that arise from oxidation or reduction reactions of the analyte at an electrode surface. Voltammetric methods, in particular, have been explored for the analysis of tetracyclines and their degradation products.
The core principle of voltammetry involves applying a controlled potential to an electrode and measuring the resulting current. The potential at which a compound is oxidized or reduced, and the magnitude of the corresponding current, can provide both qualitative and quantitative information. For this compound, the presence of electroactive functional groups within its tetracyclic structure allows for its detection and measurement using these techniques.
Detailed research has demonstrated the applicability of specific voltammetric methods for the analysis of tetracycline derivatives, including their degradation products.
Differential Pulse Polarography (DPP)
Differential Pulse Polarography (DPP) is a highly sensitive voltammetric technique that has been successfully employed for the determination of tetracycline hydrochloride in the presence of its degradation product, anhydrotetracycline (B590944). nih.gov This method's utility stems from the distinct electrochemical behaviors of the parent drug and its degradation product, allowing for their simultaneous analysis.
In a key study, the differential pulse polarograms of tetracycline and anhydrotetracycline were recorded in a 0.1 M phosphate (B84403) buffer at a pH of 6.8. nih.gov A significant difference in their peak potentials was observed, which forms the basis for the analytical method. While tetracycline hydrochloride exhibits a peak at a certain potential, anhydrotetracycline shows a distinct peak at -1.39 V. nih.gov This substantial separation in peak potentials allows for the quantification of one in the presence of the other.
The kinetics of the epimerization of anhydrotetracycline to 4-epianhydrotetracycline have also been investigated using DPP in an acetate buffer. nih.gov This research highlights the capability of DPP to monitor chemical transformations of these compounds over time.
| Parameter | Value | Reference |
| Technique | Differential Pulse Polarography | nih.gov |
| Analyte | Anhydrotetracycline | nih.gov |
| Peak Potential (Ep) | -1.39 V | nih.gov |
| Supporting Electrolyte | 0.1 M Phosphate Buffer | nih.gov |
| pH | 6.8 | nih.gov |
Voltammetry at the Interface of Two Immiscible Electrolyte Solutions (ITIES)
Another advanced electrochemical technique that has been applied to the analysis of tetracycline and its dehydration product, anhydrotetracycline, is voltammetry at the interface of two immiscible electrolyte solutions (ITIES). tandfonline.com This method is particularly suited for the study of the transfer of ionic species across a liquid-liquid interface.
In this technique, the transfer of the cationic form of the antibiotic from an aqueous phase to an immiscible organic phase (such as nitrobenzene) is driven by an applied potential difference. The resulting current is proportional to the concentration of the analyte. tandfonline.com Cyclic voltammetry at the water/nitrobenzene interface has been used to obtain peaks corresponding to the transfer of the antibiotic cation. tandfonline.com This approach allows for the determination of tetracyclines and their degradation products at concentrations as low as 0.01 mmol.dm⁻³. tandfonline.com
The findings from these electrochemical studies underscore the potential for developing robust and sensitive analytical methods for the characterization and quantification of this compound, particularly in the context of stability studies and quality control of tetracycline-based pharmaceuticals.
| Parameter | Value | Reference |
| Technique | Voltammetry at the Interface of Two Immiscible Electrolyte Solutions (ITIES) | tandfonline.com |
| Analyte | Anhydrotetracycline | tandfonline.com |
| Principle | Transfer of the antibiotic cation across a water/nitrobenzene interface | tandfonline.com |
| Concentration Range | Starting from 0.01 mmol.dm⁻³ | tandfonline.com |
Chemical Derivatives and Analogs Based on the Anhydro 6 Demethyltetracycline Scaffold
Rational Design and Synthesis of Novel Chemical Entities from Anhydro-6-demethyltetracycline
The rational design of novel derivatives from the this compound scaffold is often guided by a deep understanding of its chemical properties and biological targets. A key strategy involves the semisynthetic modification of the core structure to enhance desired activities or to confer new ones. For instance, the D-ring of the related anhydrotetracycline (B590944) has been a focal point for substitutions aimed at creating potent inhibitors of tetracycline-inactivating enzymes. nih.gov
One notable approach involves the esterification of the C10-phenolate and amidation at the C9 position. nih.gov The design of C10-benzoate esters and C9-benzamides of anhydrotetracycline has been explored to probe the steric and electronic requirements of enzyme active sites. nih.gov This rational approach leverages the known binding conformations of the parent compound to design derivatives with improved properties. The synthesis of these analogs typically involves standard esterification and amidation reactions, starting from the anhydrotetracycline precursor.
The synthesis of a series of C10-benzoate esters, for example, can be achieved by reacting anhydrotetracycline with various benzoic acid derivatives under appropriate coupling conditions. Similarly, C9-benzamides can be prepared through the reaction of 9-amino-anhydrotetracycline with corresponding benzoyl chlorides or activated benzoic acids. These semisynthetic modifications have yielded a range of novel compounds with diverse substituents on the D-ring. nih.gov
Below is a data table summarizing a selection of synthesized anhydrotetracycline derivatives and their general structural features.
| Compound ID | Scaffold | Modification Site | Functional Group |
| ATC-01 | Anhydrotetracycline | C10 | Benzoate (B1203000) Ester |
| ATC-02 | Anhydrotetracycline | C9 | Benzamide |
| ATC-03 | Anhydrotetracycline | C10 | Substituted Benzoate Ester |
| ATC-04 | Anhydrotetracycline | C9 | Substituted Benzamide |
Investigation of Structural Variations and Their Impact on Chemical Reactivity
The introduction of different functional groups onto the this compound scaffold significantly influences its chemical reactivity and stability. The anhydrotetracycline core is known to be sensitive to both acidic and basic conditions, which can lead to further degradation or rearrangement products. The stability of the tetracycline (B611298) scaffold is notably increased in 6-deoxytetracyclines compared to their 6-hydroxy counterparts.
Structural modifications at the C10 and C9 positions of anhydrotetracycline have been shown to affect the molecule's conformation and redox potential. nih.gov For instance, the addition of a C10-benzoate ester can subtly alter the three-dimensional shape of the molecule. This conformational change can, in turn, influence how the molecule interacts with its environment and its susceptibility to chemical reactions. nih.gov
The following table outlines the impact of specific structural variations on the chemical properties of the anhydrotetracycline scaffold.
| Structural Variation | Position | Impact on Chemical Reactivity |
| Esterification of C10-phenolate | C10 | Alters molecular conformation and redox potential. nih.gov |
| Amidation at C9 | C9 | Modifies electronic properties of the D-ring. |
| Introduction of bulky substituents | C9/C10 | Can introduce steric hindrance, affecting reaction rates at nearby sites. |
Methodologies for Introducing Diverse Chemical Moieties onto the this compound Nucleus
A variety of synthetic methodologies can be employed to introduce chemical diversity onto the this compound nucleus. These methods often require careful control of reaction conditions to achieve regioselectivity due to the presence of multiple reactive sites on the molecule.
Modifications on the D-ring:
Esterification and Etherification: The phenolic hydroxyl groups at C10 and C12 are amenable to esterification and etherification reactions. The C10-phenolate, in particular, has been targeted for the synthesis of benzoate esters. nih.gov
Amination and Amidation: The C9 position can be functionalized through nitration followed by reduction to an amino group, which can then be acylated to form a wide range of amides. The synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) proceeds through a 9-nitro intermediate. nih.gov
Halogenation: Electrophilic aromatic substitution reactions can be used to introduce halogen atoms at specific positions on the D-ring, providing handles for further cross-coupling reactions.
Modifications on other parts of the scaffold: While the D-ring is a common site for modification, other positions on the this compound scaffold can also be functionalized. The development of site-selective reactions is crucial for achieving specific modifications without affecting other sensitive functional groups. Modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, can be adapted to introduce novel carbon-carbon and carbon-heteroatom bonds.
The table below summarizes various methodologies for modifying the anhydrotetracycline nucleus.
| Methodology | Target Position(s) | Type of Moiety Introduced |
| Esterification | C10, C12 | Aryl and alkyl esters nih.gov |
| Nitration followed by reduction and acylation | C9 | Amides nih.govnih.gov |
| Electrophilic Aromatic Substitution | D-ring | Halogens, nitro groups |
| Cross-coupling Reactions (e.g., Suzuki, Heck) | D-ring (with prior functionalization) | Aryl, vinyl, and other carbon-based groups |
Q & A
Q. How should researchers validate computational predictions of this compound’s metabolic pathways?
- Methodological Answer : Combine in silico tools (e.g., CYP450 enzyme docking) with in vitro hepatocyte metabolism studies. Use stable isotope labeling and tandem MS to trace metabolite formation. Compare results to existing pharmacokinetic databases for structurally related tetracyclines, adjusting for physicochemical properties like logP and polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
